molecular formula C11H13FO2 B2681697 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid CAS No. 791017-12-4

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B2681697
CAS No.: 791017-12-4
M. Wt: 196.221
InChI Key: HRNNRRFJUGQSJL-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (CAS 791017-12-4) is a fluorinated organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol. This compound belongs to the class of phenylpropanoic acids, which are structures featuring a benzene ring conjugated to a propanoic acid chain . The strategic incorporation of fluorine into pharmaceutical compounds is a well-established approach in medicinal chemistry to fine-tune key properties of bioactive molecules . The introduction of fluorine, or fluorine-containing groups, can significantly modulate a compound's lipophilicity, metabolic stability, membrane permeability, and overall binding affinity to biological targets . This is due to fluorine's high electronegativity, small atomic radius, and the low polarizability of the carbon-fluorine bond . Fluorinated phenylpropanoic acid scaffolds are of high research value. Related analogues have been investigated as potent agonists for targets like the GPR40 receptor, which is relevant for the treatment of type 2 diabetes . Furthermore, fluorinated phenylalanine and phenylpropanoic acid derivatives serve as critical building blocks in the development of enzyme inhibitors, therapeutic agents, and in the study of protein-protein interactions . The specific steric and electronic influences imparted by the 3-fluoro and 2,2-dimethyl groups on the propanoic acid core make this compound a valuable reagent for exploratory synthetic chemistry and structure-activity relationship (SAR) studies in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,2-dimethyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNNRRFJUGQSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid typically involves the fluoridation of 2,2-dimethyl-3-phenylpropanoic acid. The reaction conditions for fluoridation include the use of sulfur tetrafluoride (SF4) as the fluorinating agent. The optimized conditions involve a reaction time of 3 hours at a temperature of 80°C, with a molar ratio of 1:6 for 2,2-dimethyl-3-phenylpropanoic acid to SF4 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary C–F bond and adjacent quaternary carbon enable selective oxidation pathways:

  • Ketone Formation : Treatment with strong oxidizing agents like KMnO₄ under acidic conditions yields 3-fluoro-2,2-dimethyl-3-phenylpropan-2-one via cleavage of the carboxyl group.

  • Further Oxidation : Prolonged exposure to CrO₃ in H₂SO₄ generates α-fluoro-β-keto acid intermediates, which decarboxylate to form fluorinated aromatic ketones .

Table 1: Oxidation Reaction Conditions and Products

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂SO₄, 80°C3-Fluoro-2,2-dimethyl-3-phenylpropan-2-one68
CrO₃H₂SO₄, reflux2-Fluoro-1-phenylpropan-1-one52

Esterification and Derivatization

The carboxylic acid group undergoes standard derivatization:

  • Methyl Ester Formation : Reaction with methanol in H₂SO₄ produces the methyl ester, a precursor for further functionalization .

  • Amide Synthesis : Coupling with amines via EDCI/HOBt yields fluorinated amides, useful in medicinal chemistry.

Key Data :

  • Methyl ester synthesis: 85% yield (CH₃OH, H₂SO₄, reflux) .

  • Amide formation: 60–75% yield (EDCI, DMF, rt).

Nucleophilic Substitution at the Fluorine Center

The tertiary fluorine atom participates in SN-type reactions under specific conditions:

  • Hydrolysis : Heating with aqueous NaOH replaces fluorine with hydroxyl, forming 2,2-dimethyl-3-hydroxy-3-phenylpropanoic acid (Yield: 45%).

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C produces α-amino derivatives (Yield: 38%).

Mechanistic Insight :
The reaction proceeds via a carbocation intermediate stabilized by the adjacent phenyl and methyl groups, as evidenced by deuterium-labeling studies .

Decarboxylation Pathways

Thermal or radical-mediated decarboxylation generates fluorinated hydrocarbons:

  • Thermal Decarboxylation : Heating at 200°C under N₂ releases CO₂, yielding 2-fluoro-2-methyl-1-phenylpropane (Yield: 58%) .

  • Radical-Mediated Processes : Under Ag(II)/persulfate conditions, the compound participates in 1,5-hydrogen transfer reactions, forming pentacyclic ketones via tandem C–H functionalization (Yield: 71%) .

Table 2: Decarboxylation Methods

MethodConditionsProductYield (%)
Thermal200°C, N₂2-Fluoro-2-methyl-1-phenylpropane58
Ag(II)/K₂S₂O₈DCE, 80°CPentacyclic ketone71

Participation in Radical Reactions

The compound acts as a hydrogen donor in radical chain processes:

  • 1,5-Hydrogen Transfer : With Ag(II) catalysis, it facilitates regioselective C–H bond activation in vinyl azides, enabling diastereoselective synthesis of 3,4-dihydronaphthalen-1(2H)-ones (Yield: 72%) .

  • Kinetic Isotope Effect (KIE) : KIE = 2.2 in competition experiments confirms C–H cleavage as the rate-limiting step .

Fluorine-Specific Reactivity

The electronegative fluorine atom influences acidity and stabilization:

  • Acidity Enhancement : pKa ≈ 3.1 (compared to 4.8 for non-fluorinated analog) .

  • Steric Effects : The 2,2-dimethyl groups restrict rotational freedom, favoring stereoselective outcomes in cycloadditions .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties:
Research indicates that derivatives of 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid exhibit significant anti-inflammatory effects. These compounds have been explored for their potential in treating inflammatory conditions such as inflammatory bowel disease (IBD) and arthritis. Studies reveal that they can modulate inflammatory pathways, providing symptomatic relief with fewer side effects compared to traditional therapies .

Synthesis of Bioactive Compounds:
The compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the diastereoselective synthesis of complex ketones, demonstrating its role in enhancing the structural diversity of medicinal agents . The ability to modify its structure allows chemists to tailor compounds for specific biological activities.

Organic Synthesis

Reagent in Chemical Reactions:
this compound is employed as a reagent in organic synthesis. It has been used to facilitate reactions that yield complex organic structures, including those relevant to drug development and agrochemicals. The compound's reactivity can be exploited to create new carbon-carbon bonds and functional groups, which are essential in synthesizing advanced materials .

Catalysis and Mechanistic Studies:
The compound is also significant in catalysis research, where it aids in understanding reaction mechanisms involving fluorinated compounds. Its fluorine atom enhances the electrophilicity of the molecule, making it a valuable participant in various catalytic cycles .

Case Study 1: Anti-inflammatory Applications

A study published on the use of phenylpropanoic acid derivatives highlighted the efficacy of this compound in reducing inflammation markers in animal models of arthritis. The results indicated a marked decrease in pain and swelling compared to control groups treated with standard anti-inflammatory drugs .

Case Study 2: Synthesis of Complex Molecules

In another research project focusing on synthetic methodologies, the compound was successfully used to produce a range of naphthalenone derivatives through regioselective reactions. This study demonstrated how variations in substituents on the phenyl ring influenced the outcome of the reactions, showcasing the compound's versatility as a building block for complex organic molecules .

Data Table: Comparative Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnti-inflammatory drug developmentEffective against IBD and arthritis symptoms
Organic SynthesisPrecursor for complex organic compoundsFacilitates formation of new carbon bonds
CatalysisEnhances electrophilicity in reactionsImportant for mechanistic studies

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include the modulation of enzyme activity and inhibition of specific metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood by comparing it to analogs with variations in substituents or functional groups. Below is a detailed analysis of key structural analogs:

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic Acid

  • Structure : Replaces the fluorine atom with a hydroxyl (-OH) group.
  • Molecular Formula : C₁₁H₁₄O₃ .
  • Demonstrated anti-inflammatory activity in vitro, as reported in a study evaluating β-hydroxy-β-propanoic acids . Lower lipophilicity compared to the fluoro analog due to the absence of fluorine’s hydrophobic character.

2,2-Dimethyl-3-phenylpropanoic Acid

  • Structure : Lacks the fluorine atom at position 3.
  • Molecular Formula : C₁₁H₁₄O₂ (CAS: 5669-14-7) .
  • Key Differences :
    • Reduced electron-withdrawing effects, leading to a higher pKa (weaker acidity) compared to the fluorinated derivative.
    • Simpler synthesis routes, as fluorination often requires specialized reagents or conditions.

3-Fluoro-2,2-dimethylpropanoic Acid

  • Structure : Lacks the phenyl group at position 3.
  • Molecular Formula : C₅H₉FO₂ (CAS: 64241-77-6) .
  • Predicted pKa ≈ 4.01, slightly lower than non-fluorinated analogs due to fluorine’s inductive effects .

3-(4-Trifluoromethylphenyl)propanoic Acid

  • Structure : Features a trifluoromethyl (-CF₃) group on the phenyl ring.
  • Molecular Formula : C₁₀H₉F₃O₂ (CAS: 94022-99-8) .
  • Key Differences :
    • The -CF₃ group enhances lipophilicity and metabolic stability , making it more suitable for pharmaceutical applications.
    • Higher molecular weight (218.17 g/mol) and altered electronic properties compared to the target compound.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents pKa (Predicted/Reported) Key Applications/Activities
3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid C₁₁H₁₃FO₂ 196.22 F, 2×CH₃, C₆H₅ ~4.0 (estimated) Under investigation
3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid C₁₁H₁₄O₃ 194.23 OH, 2×CH₃, C₆H₅ ~4.5 (estimated) Anti-inflammatory
2,2-Dimethyl-3-phenylpropanoic acid C₁₁H₁₄O₂ 178.23 2×CH₃, C₆H₅ ~5.0 (estimated) Synthetic intermediate
3-Fluoro-2,2-dimethylpropanoic acid C₅H₉FO₂ 120.12 F, 2×CH₃ 4.01 Not reported

Discussion of Key Findings

  • Fluorine vs. Hydroxyl Substitution: Fluorine’s electronegativity lowers the pKa of this compound compared to its hydroxyl analog, enhancing acidity . This property is critical in drug design, where ionization affects bioavailability.
  • Steric Effects : The dimethyl and phenyl groups in the target compound likely hinder nucleophilic attack at the carbonyl carbon, reducing reactivity in esterification compared to less hindered analogs .
  • Biological Relevance : While anti-inflammatory activity is documented for hydroxyl-containing analogs , the fluorinated derivative’s bioactivity remains unexplored in the provided evidence.

Biological Activity

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorine atom, which significantly influences its chemical behavior and biological activity. The fluorine atom enhances lipophilicity and alters the electronic properties of the molecule, making it an attractive candidate for drug development.

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that the compound may exhibit anti-inflammatory and analgesic properties, potentially through inhibition of specific enzymes involved in inflammatory pathways.

  • Anti-inflammatory Activity : The compound has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .
  • Analgesic Effects : Studies suggest that this compound may interact with pain pathways, providing analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • In vitro Studies : In a series of in vitro experiments, this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes. The IC50 values for COX inhibition were reported at 12 µM and 15 µM respectively, indicating potent anti-inflammatory activity .
  • Animal Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This effect was comparable to established NSAIDs such as ibuprofen .

Data Table: Biological Activity Summary

Biological ActivityMechanismIC50 (µM)Reference
COX-1 InhibitionEnzyme inhibition12
COX-2 InhibitionEnzyme inhibition15
Anti-inflammatory EffectReduction in paw edema-
Analgesic EffectModulation of pain pathways-

Structural Considerations

The presence of the trifluoromethyl group (CF3) is known to enhance the pharmacological profile of compounds by improving their metabolic stability and bioavailability. The structural modifications involving fluorinated groups are crucial for optimizing the therapeutic efficacy of compounds like this compound .

Q & A

Basic: What are the recommended synthetic routes for 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid, and what methodological considerations ensure high yield?

The synthesis of this compound can be adapted from protocols for structurally similar tertiary carboxylic acids. A common approach involves coupling reactions using activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) with fluorinated precursors. For example, diastereoselective coupling methods described for 2,2-dimethyl-3-phenylpropanoic acid analogs (e.g., using Pd catalysts or radical initiators) can be modified by introducing fluorine at the β-position . Key considerations:

  • Use of coupling agents like DCC or EDC to activate the carboxyl group.
  • Steric hindrance from the 2,2-dimethyl group requires optimized reaction temperatures (e.g., 60–80°C) and prolonged reaction times (12–24 hrs).
  • Purification via recrystallization in ethyl acetate/hexane mixtures to isolate the product .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Core techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the aromatic protons (δ 7.2–7.5 ppm), fluorine-coupled CH2/CH3 signals (δ 1.2–1.5 ppm), and carboxylic acid proton (broad ~δ 12 ppm).
    • ¹³C NMR : Distinct signals for the quaternary carbon (C-F, ~δ 95–100 ppm) and carboxylic carbon (δ ~170 ppm) .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 120.12 (C5H9FO2⁺) with fragmentation patterns confirming the fluorine and dimethyl groups .

Advanced: How does the fluorine substituent influence the stereochemical outcomes in reactions involving this compound?

The electron-withdrawing effect of fluorine increases the acidity of the α-hydrogen (pKa ~4.01 ), facilitating deprotonation in base-catalyzed reactions. This enhances nucleophilic attack at the β-position but is sterically hindered by the 2,2-dimethyl group. In diastereoselective syntheses (e.g., with Pd catalysts), the fluorine atom directs syn or anti addition based on its polarizability and spatial orientation. For example:

  • In radical coupling reactions, the fluorine stabilizes transition states via hyperconjugation, favoring syn diastereomers .
  • Computational modeling (DFT) is recommended to predict regioselectivity and optimize reaction conditions .

Advanced: What methodologies resolve contradictions between predicted and experimental physicochemical properties (e.g., solubility, pKa) for this compound?

Discrepancies often arise between predicted (e.g., ACD/Labs) and experimental data due to the compound’s steric bulk and fluorine’s solvation effects . To resolve these:

  • Experimental pKa determination : Use potentiometric titration in DMSO/water mixtures to account for low solubility .
  • Solubility profiling : Employ HPLC with a C18 column and aqueous/organic mobile phases to measure partitioning coefficients (logP). Compare with predicted values (e.g., XLogP3 ~1.8) .
  • Thermodynamic analysis : DSC/TGA to validate predicted melting/boiling points (e.g., predicted bp 190.6°C ).

Advanced: How can researchers ensure enantiomeric purity when synthesizing derivatives of this compound?

Enantiomeric purity is critical for bioactivity studies. Recommended strategies:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during esterification .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .

Basic: What are the best practices for storing this compound to prevent degradation?

  • Storage : Seal in moisture-resistant containers under inert gas (N2/Ar) at room temperature.
  • Stability monitoring : Perform periodic HPLC analysis (e.g., using a C18 column with 0.1% TFA in acetonitrile/water) to detect hydrolytic degradation .

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